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Cat. No.: B1674315

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties
of B-lactose, an anomer of lactose critical to various applications in the pharmaceutical and
food industries. This document outlines key quantitative data, details the experimental
protocols for their determination, and provides visual representations of relevant processes and
workflows.

Introduction to Lactose Anhomers

Lactose, a disaccharide composed of galactose and glucose, exists in two primary anomeric
forms: a-lactose and B-lactose. The orientation of the hydroxyl group on the anomeric carbon of
the glucose unit distinguishes these two isomers. This structural difference leads to distinct
physicochemical properties, including solubility, melting point, and specific rotation, which are
of paramount importance in drug formulation and development. In aqueous solutions, a- and 3-
lactose undergo mutarotation, an equilibrium process where the two anomers interconvert until
a characteristic equilibrium is reached. At room temperature, the equilibrium mixture consists of
approximately 40% a-lactose and 60% [-lactose.[1]

Quantitative Thermodynamic Data
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The thermodynamic properties of 3-lactose are crucial for understanding its behavior in various
systems. The following tables summarize key quantitative data for 3-lactose.

Table 1: Solubility and Transition Temperature of Lactose Anomers

Property B-Lactose oa-Lactose Conditions Reference
Solubility in

50 g/100 mL 7 g/100 mL 20 °C [2]
Water
Transition

- - 93.5°C 2]
Temperature

Note: Below the transition temperature of 93.5 °C, 3-lactose is the more soluble anomer. Above
this temperature, a-lactose exhibits higher solubility.[2]

Table 2: Enthalpy, Entropy, and Gibbs Free Energy of 3-Lactose

Thermodynami . .
Value Units Conditions Reference

c Parameter

Enthalpy of .

] Positive

Solution ] Jig 25°C [3]
(endothermic)

(AHsoln)

Heat of

Combustion -5643 kJ/mol 37 °C [4]

(AHc)

Standard Gibbs

Joback
Free Energy of -1334.42 kJ/mol [5]
) Calculated
Formation (AfG®)
Heat Capacity
) 1.22 J/g-K 270-325K [6]
(Cp,solid)

Entropy (from O

26.00 entropy units -
to 90°K)
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Experimental Protocols

Accurate determination of the thermodynamic properties of 3-lactose relies on precise
experimental methodologies. The following sections detail the protocols for key analytical
techniques.

Determination of Solubility by High-Performance Liquid
Chromatography (HPLC)

This method allows for the quantification of dissolved lactose, enabling the determination of its

solubility.

Materials:

e [(-Lactose powder

o Deionized water

o Acetonitrile (HPLC grade)
e Volumetric flasks

e Syringe filters (0.45 um)

o HPLC system with a Refractive Index (RI) detector and a Chromolith® NH2 column (100 x
4.6 mm) or a C8 column.

Procedure:

o Preparation of Standard Solutions: Accurately weigh known amounts of 3-lactose and
dissolve in deionized water to prepare a series of standard solutions of varying
concentrations.

o Sample Preparation: Prepare a saturated solution of 3-lactose by adding an excess amount
of the powder to a known volume of deionized water in a sealed container. Agitate the
solution at a constant temperature until equilibrium is reached. Filter an aliquot of the
supernatant through a 0.45 pm syringe filter.
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e HPLC Analysis:

o Set up the HPLC system with a mobile phase of acetonitrile and water (typically in a 75:25
v/v ratio) at a constant flow rate (e.g., 0.5 mL/min).

o Equilibrate the column at a constant temperature (e.g., 40 °C).

o Inject a known volume (e.g., 10 pL) of each standard solution and the filtered sample
solution into the HPLC system.

o Record the chromatograms and determine the peak areas corresponding to lactose.

» Quantification: Construct a calibration curve by plotting the peak areas of the standard
solutions against their known concentrations. Use the peak area of the sample to determine
its lactose concentration from the calibration curve. This concentration represents the
solubility of B-lactose under the experimental conditions.

Measurement of Enthalpy of Solution by Isothermal
Microcalorimetry

Isothermal microcalorimetry directly measures the heat change associated with the dissolution
of a substance.

Materials:

3-Lactose powder

Deionized water

Isothermal microcalorimeter

Sample ampoules
Procedure:

 Instrument Setup: Equilibrate the isothermal microcalorimeter at the desired experimental
temperature (e.g., 25 °C).
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o Sample Preparation: Accurately weigh a small amount of 3-lactose powder into a sample
ampoule. Add a precise volume of deionized water to a separate compartment within the
ampoule or to the sample cell.

o Measurement: Place the sealed ampoule into the calorimeter. Once a stable baseline is
established, initiate the dissolution by mixing the -lactose with the water.

o Data Analysis: The instrument records the heat flow as a function of time. Integrate the area
under the resulting peak to determine the total heat change (q) during the dissolution
process. The enthalpy of solution (AHsoln) is then calculated by dividing q by the number of
moles of dissolved lactose.

Analysis of Mutarotation by Polarimetry

Polarimetry measures the change in the optical rotation of a lactose solution over time as it
undergoes mutarotation.

Materials:

e [-Lactose powder

e Deionized water

o Polarimeter with a sodium D-line light source (589.3 nm)

» Polarimeter tube

e Volumetric flask

» (Optional) Clarification agents (e.g., Carrez reagents) for turbid solutions.
Procedure:

o Sample Preparation: Rapidly dissolve a precisely weighed amount of 3-lactose in a known
volume of deionized water in a volumetric flask.

o Measurement: Immediately fill the polarimeter tube with the freshly prepared solution and
place it in the polarimeter.
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o Data Acquisition: Measure the optical rotation of the solution at regular time intervals until a
stable reading is obtained, indicating that equilibrium has been reached.

o Data Analysis: The specific rotation at any given time can be calculated using the formula: [a]
=a/ (I x c), where a is the observed rotation, | is the path length of the polarimeter tube in
decimeters, and c is the concentration in g/mL. The change in specific rotation over time
reflects the kinetics of mutarotation. The final, stable rotation corresponds to the equilibrium
mixture of a- and -lactose.

Thermal Analysis by Differential Scanning Calorimetry
(DSC)

DSC is used to study the thermal transitions of 3-lactose, such as melting and glass transitions.
Materials:

e [(-Lactose powder

e DSC instrument

e Aluminum pans and lids

Procedure:

» Sample Preparation: Accurately weigh a small amount of -lactose (typically 2-4 mg) into an
aluminum DSC pan. Crimp the pan with a lid.

e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

e Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified
temperature range. The instrument records the differential heat flow between the sample and
the reference.

» Data Analysis: The resulting thermogram will show endothermic or exothermic peaks
corresponding to thermal events. For B-lactose, a melting endotherm is typically observed.
The peak temperature and the area under the peak (enthalpy of fusion) can be determined.
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Anomer Identification by Fourier-Transform Infrared
Spectroscopy (FTIR)

FTIR spectroscopy can differentiate between a- and (3-lactose based on their unique vibrational
spectra in the fingerprint region.

Materials:

e [(-Lactose powder

o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

o Sample Preparation: Place a small amount of (-lactose powder directly onto the ATR crystal.

o Spectral Acquisition: Collect the infrared spectrum over a specific wavenumber range,
typically 4000-400 cm-1.

o Data Analysis: Analyze the fingerprint region of the spectrum (approximately 1500-500 cm-
1). B-lactose has a unique FTIR peak at 948 cm-1, while a-lactose shows a characteristic
peak at 855 cm-1.[2] The presence and relative intensities of these peaks can be used to
identify and quantify the anomeric composition.

Visualizing Key Processes and Workflows
Mutarotation of Lactose

The following diagram illustrates the equilibrium process of mutarotation between a-lactose and
B-lactose in an aqueous solution.
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Mutarotation of Lactose in Solution
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Experimental Workflow for Thermodynamic Property
Determination

The logical flow for determining the key thermodynamic properties of 3-lactose is depicted in

the following workflow diagram.
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Workflow for Thermodynamic Analysis

Conclusion

A thorough understanding of the thermodynamic properties of -lactose is essential for its
effective utilization in pharmaceutical and food applications. The data and experimental
protocols presented in this guide provide a solid foundation for researchers and scientists
working with this important excipient. The distinct characteristics of B-lactose, particularly its
higher solubility at temperatures below 93.5 °C, offer unique opportunities for formulation
design and controlled release applications. The methodologies outlined herein enable the
precise and accurate characterization of 3-lactose, ensuring product quality and performance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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